(1S)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine 2hcl (1S)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine 2hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC17502672
InChI: InChI=1S/C10H16N2.2ClH/c1-7-3-4-8(2)9(5-7)10(12)6-11;;/h3-5,10H,6,11-12H2,1-2H3;2*1H/t10-;;/m1../s1
SMILES:
Molecular Formula: C10H18Cl2N2
Molecular Weight: 237.17 g/mol

(1S)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine 2hcl

CAS No.:

Cat. No.: VC17502672

Molecular Formula: C10H18Cl2N2

Molecular Weight: 237.17 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine 2hcl -

Specification

Molecular Formula C10H18Cl2N2
Molecular Weight 237.17 g/mol
IUPAC Name (1S)-1-(2,5-dimethylphenyl)ethane-1,2-diamine;dihydrochloride
Standard InChI InChI=1S/C10H16N2.2ClH/c1-7-3-4-8(2)9(5-7)10(12)6-11;;/h3-5,10H,6,11-12H2,1-2H3;2*1H/t10-;;/m1../s1
Standard InChI Key PYIQSYSXILVARG-YQFADDPSSA-N
Isomeric SMILES CC1=CC(=C(C=C1)C)[C@@H](CN)N.Cl.Cl
Canonical SMILES CC1=CC(=C(C=C1)C)C(CN)N.Cl.Cl

Introduction

Synthesis Methods

The synthesis of diamine compounds typically involves the reaction of substituted phenyl derivatives with ethylenediamine or similar amines. These reactions often require careful control of conditions such as temperature and pH to ensure optimal yields. Inert atmospheres may be used to prevent oxidation of sensitive intermediates.

Chemical Reactivity

The reactivity of (1S)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine dihydrochloride would likely involve nucleophilic substitutions and complexation reactions due to the presence of amine groups. The steric and electronic properties influenced by the bulky 2,5-dimethylphenyl group would affect its reactivity.

Comparison with Related Compounds

Compound NameUnique FeaturesApplications
(1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine dihydrochlorideDifferent methyl substitution pattern; potential in medicinal chemistryOrganic synthesis, medicinal chemistry
(1S)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine dihydrochlorideMethyl groups at 2 and 4 positions; notable biological activityMedicinal chemistry, organic synthesis
N,N'-bis(2,6-dimethylphenyl)ethane-1,2-diamineTwo 2,6-dimethylphenyl groups; potential in various chemical reactionsOrganic synthesis

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator